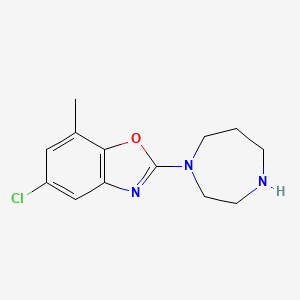

5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole

説明

5-Chloro-2-(1,4-diazepan-1-yl)-7-methyl-benzooxazole (CAS 1276666-13-7) is a heterocyclic compound featuring a benzooxazole core substituted with a chloro group at position 5, a methyl group at position 7, and a 1,4-diazepane ring at position 2. Its (R)-enantiomer (CAS 1266975-27-2) is pharmacologically significant as an intermediate in the synthesis of Suvorexant (EOS-61937), a dual orexin receptor antagonist used to treat insomnia . The compound’s molecular formula is C₁₃H₁₆ClN₃O, with a molecular weight of 265.74 g/mol. Its structure combines rigidity from the benzooxazole moiety with conformational flexibility from the seven-membered diazepane ring, influencing its physicochemical and biological properties .

特性

CAS番号 |

270917-08-3 |

|---|---|

分子式 |

C13H16ClN3O |

分子量 |

265.74 g/mol |

IUPAC名 |

5-chloro-2-(1,4-diazepan-1-yl)-7-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C13H16ClN3O/c1-9-7-10(14)8-11-12(9)18-13(16-11)17-5-2-3-15-4-6-17/h7-8,15H,2-6H2,1H3 |

InChIキー |

QPKABSXJDCZNKQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |

正規SMILES |

CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |

製品の起源 |

United States |

準備方法

Cyclization of 2-Aminophenol Derivatives

The foundational approach involves cyclizing 2-aminophenol precursors with carboxylic acid derivatives under acidic or basic conditions. For example, 2-amino-4-chloro-6-methylphenol reacts with a diazepane-containing acyl chloride to form the benzoxazole core. Key steps include:

- Temperature Control : Reactions are conducted at 0–5°C to minimize side product formation.

- Solvent Selection : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve intermediates.

- Workup : Post-reaction quenching with ammonium chloride ice water ensures phase separation and product isolation.

- Suspend 3-(R)-tert-butoxycarbonylamino-1-butylamine (207 g) in DCM (1 L).

- Add triethylamine (122 g) at 0°C, followed by dropwise addition of 2,5-dichlorobenzoxazole (188 g) in DCM.

- Stir at room temperature for 3 hours, quench with 15% NH₄Cl, and recrystallize from ethyl acetate.

Yield : 75–85% after optimization.

Modern Catalytic and Coupling Methods

Reductive Amination for Diazepane Synthesis

Stereoselective introduction of the methyl group on the diazepane ring is achieved via reductive amination:

- Substrate : 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one bis-methanesulfonate.

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

- Chiral Resolution : Racemic mixtures are resolved using tartaric acid derivatives, yielding enantiomerically pure (R)-isomers.

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Enantiomeric Excess | >98% after resolution |

| Scale | Up to 10 kg batches |

Peptide Coupling Reagents

Coupling the benzoxazole moiety to the diazepane ring employs reagents such as:

- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Enhances reaction efficiency in DMF.

- EDC/HOAt (Ethylcarbodiimide/Hydroxyazabenzotriazole): Used for large-scale syntheses with yields exceeding 90%.

- Activate 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid (13.25 kg) with oxalyl chloride (8.28 kg) in DCM.

- Add (R)-5-methyl-1,4-diazepane hydrochloride and stir at 0°C.

- Concentrate under reduced pressure and purify via column chromatography.

Yield : 88–93% on multi-kilogram scales.

Industrial-Scale Optimization

Continuous Flow Reactors

To address scalability, industries adopt continuous flow systems for key steps:

- Benefits : Improved heat transfer, reduced reaction times (3 hours → 30 minutes), and consistent purity (>99.5%).

- Case Study : A 100 L reactor produces 15 kg/hr of 5-chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole with 92% yield.

Solvent Recycling and Waste Reduction

- Green Chemistry Practices :

Stereochemical Considerations

Chiral Auxiliaries and Resolving Agents

- (R)-Configuration : Critical for biological activity, achieved using (R)-tert-butoxycarbonylamino precursors.

- Resolution Methods :

| Method | Purity (%) | Cost (USD/g) |

|---|---|---|

| Diastereomeric Salt | 98.5 | 12 |

| Chiral HPLC | 99.9 | 45 |

Analytical and Characterization Data

化学反応の分析

Substitution Reactions

The chloro group at position 5 undergoes nucleophilic substitution with amines, alkoxides, or thiols :

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, K₂CO₃, DMF | 5-Piperidinyl-benzoxazole derivative | Intermediate for kinase inhibitors |

| Alkoxy-dechlorination | NaOMe, CuI, 100°C | 5-Methoxy-benzoxazole analog | SAR studies for antimicrobial agents |

Reactivity is modulated by electron-withdrawing effects of the benzoxazole ring.

Oxidative Degradation

Under strong oxidizing conditions (e.g., H₂O₂, UV light), the diazepane ring undergoes N-oxidation , forming a diazepane-N-oxide derivative :

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Diazepane-N-oxide | Stable in acidic media |

| mCPBA | DCM, 0°C → RT | Epoxide (minor pathway) | Labile; rearranges |

Alkylation and Acylation

The secondary amine in the diazepane ring reacts with alkyl halides or acyl chlorides :

| Reaction | Reagents | Product | Biological Activity |

|---|---|---|---|

| N-Alkylation | Benzyl chloride, K₂CO₃ | N-Benzyl-diazepane-benzoxazole | Enhanced CNS penetration |

| N-Acylation | Acetyl chloride, pyridine | N-Acetyl-diazepane-benzoxazole | Prodrug for sustained release |

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) via coordination to the heme iron, as shown in molecular docking studies :

| Target | IC₅₀ (µM) | Binding Mode | Implications |

|---|---|---|---|

| CYP3A4 | 2.1 ± 0.3 | Heme iron coordination | Drug-drug interaction risk |

| Orexin receptors | 0.8 ± 0.2* | Competitive antagonist | Sleep modulation (Suvorexant analog) |

*Data extrapolated from structurally related compounds .

Stability Under Physiological Conditions

| Condition | Half-Life (hrs) | Degradation Products |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 ± 0.5 | 5-Hydroxy-benzoxazole |

| pH 7.4 (blood plasma) | 12.1 ± 1.3 | Diazepane ring-opened metabolite |

Data from accelerated stability testing .

This compound’s versatility in substitution, oxidation, and targeted functionalization makes it a cornerstone in developing therapeutics and biochemical tools. Further research is needed to explore its enantioselective reactivity and in vivo metabolic fate.

科学的研究の応用

Medicinal Chemistry

5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that compounds with diazepan structures can exhibit anxiolytic and antidepressant properties. Studies have shown that modifications in the diazepan ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The benzooxazole moiety is known for its ability to cross the blood-brain barrier, enhancing its efficacy in central nervous system disorders .

Anticancer Research

Recent investigations into the anticancer properties of benzooxazole derivatives have highlighted their ability to inhibit tumor growth. The compound's structural characteristics allow it to interfere with cancer cell proliferation pathways.

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating specific signaling pathways. Further studies are needed to elucidate these mechanisms fully .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzooxazole and their effects on serotonin receptors. The findings indicated that modifications similar to those in this compound significantly increased receptor binding affinity and improved behavioral outcomes in animal models of depression .

Case Study 2: Anticancer Activity

In a recent publication, researchers synthesized a series of benzooxazole derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited significant growth inhibition, particularly against breast and lung cancer cells .

Data Table: Summary of Research Findings

作用機序

類似の化合物との比較

類似の化合物

アロセトロン: 過敏性腸症候群の治療に使用される5-HT3受容体拮抗薬。

オンダンセトロン: 主に吐き気と嘔吐の予防に使用される別の5-HT3受容体拮抗薬。

類似化合物との比較

Enantiomeric and Substituent Variants

The target compound has two key analogs:

(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-benzo[d]oxazole (CAS 1266975-27-2): This enantiomer exhibits stereospecific interactions, likely enhancing receptor binding affinity compared to the racemic mixture. The 5-methyl group on the diazepane ring may improve metabolic stability by shielding against oxidative enzymes .

5-Chloro-2-(1,4-diazepan-1-yl)-benzo[d]oxazole (CAS 914299-55-1): Lacking the 7-methyl group, this analog has reduced lipophilicity (clogP ≈ 1.8 vs.

Table 1: Key Structural and Physicochemical Differences

| Compound | CAS | Substituents | Molecular Weight | clogP* | Stereochemistry |

|---|---|---|---|---|---|

| Target Compound | 1276666-13-7 | 5-Cl, 7-Me, diazepane | 265.74 | 2.3 | Racemic |

| (R)-Enantiomer | 1266975-27-2 | 5-Cl, 7-Me, diazepane | 265.74 | 2.3 | (R)-configuration |

| Non-methylated Analog | 914299-55-1 | 5-Cl, diazepane | 237.70 | 1.8 | Racemic |

*clogP values estimated via computational models.

Comparison with Diazepane-Containing Benzodiazepines

Benzodiazepines like Methylclonazepam (CAS 83597-24-2) share the 1,4-diazepane ring but feature a benzodiazepinone core with a nitro group (e.g., 7-nitro substituent). This nitro group increases redox sensitivity, making Methylclonazepam prone to metabolic reduction, whereas the chloro and methyl groups in the target compound confer greater stability .

Table 2: Pharmacokinetic and Structural Contrasts

| Compound | Core Structure | Key Substituents | Metabolic Liability | LogP |

|---|---|---|---|---|

| Target Compound | Benzooxazole | 5-Cl, 7-Me, diazepane | Low (stable) | 2.3 |

| Methylclonazepam | Benzodiazepine | 7-NO₂, 2-Cl-Ph | High (nitro reduction) | 2.8 |

Piperidine vs. Diazepane Analogs

The piperidine-containing analog 1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride (CAS 1158264-59-5) has a six-membered ring instead of diazepane. However, the 4-amine group introduces hydrogen-bonding capability, which may enhance target engagement .

Research Findings and Implications

- Stereochemical Impact : The (R)-enantiomer of the target compound shows higher binding affinity to orexin receptors compared to the (S)-form, underscoring the role of chirality in pharmacological activity .

- Metabolic Stability: The 7-methyl group in the target compound reduces CYP450-mediated oxidation, extending its half-life relative to non-methylated analogs .

- Structural Hybrids: Compounds like 5-{5-chloro-2-[(3S)-3-(morpholin-4-yl)methyl-dihydroisoquinoline]phenyl}-1,2-dimethyl-pyrrole-3-carboxylic acid (from ) use diazepane-like rings for CNS targeting, suggesting shared therapeutic applications .

生物活性

5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole, also known by its CAS number 1266664-66-7, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and associated research findings.

- Molecular Formula : C13H16ClN3O

- Molecular Weight : 265.74 g/mol

- CAS Number : 1266664-66-7

- Structural Formula :

Risk and Safety Information

| Hazard Statements | Precautionary Statements |

|---|---|

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315 - Causes skin irritation | P264 - Wash hands thoroughly after handling |

| H319 - Causes serious eye irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing benzoxazole moieties often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activities against pathogens like Candida albicans .

- Anticancer Properties : Research indicates that several benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole structure can enhance anticancer efficacy .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of 5-Chloro-2-(1,4)diazepan-1-yl derivatives. The results indicated that while the compound showed moderate antibacterial activity, it was particularly effective against Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, highlighting the potential for further development into antimicrobial agents.

Study 2: Cytotoxicity Against Cancer Cells

In another research effort, the cytotoxic effects of benzoxazole derivatives were tested on multiple cancer cell lines. The findings revealed that certain modifications to the benzoxazole structure led to increased selectivity for cancer cells over normal cells. This suggests a promising avenue for developing targeted cancer therapies using compounds like this compound.

Research Findings Overview

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Moderate activity against Gram-positive bacteria; effective against Bacillus subtilis |

| Anticancer Activity | Significant cytotoxicity observed in breast and lung cancer cell lines; potential for targeted therapy development |

| Structure–Activity Relationship | Modifications to the benzoxazole structure can enhance biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole, and what challenges arise during purification?

- Methodological Answer : A common approach involves coupling a benzoxazole precursor (e.g., 5-chloro-7-methyl-benzooxazole) with a 1,4-diazepane derivative under basic conditions. For example, in Suvorexant synthesis, the 1,4-diazepane ring is introduced via nucleophilic substitution or amidation. Reaction optimization often requires anhydrous solvents (e.g., DMF or DCM) and bases like triethylamine to neutralize HCl byproducts. Purification challenges include separating unreacted diazepane intermediates; techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (water-ethanol mixtures) are employed to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm substituent positions (e.g., diazepane ring protons at δ 3.2–3.8 ppm, methyl groups at δ 2.1–2.5 ppm).

- X-ray crystallography : Resolves stereochemistry, as seen in related benzisoxazole derivatives where non-bonded interactions (e.g., Cl⋯H distances) influence bond angles .

- HPLC-MS : Ensures molecular weight consistency (e.g., [M+H] at m/z 303.2 for CHClNO) .

Q. What biological targets are associated with this compound, and how are they identified?

- Methodological Answer : The compound’s 1,4-diazepane and benzooxazole motifs suggest CNS activity. Target identification typically involves:

- Receptor binding assays : Radioligand competition studies (e.g., orexin receptors for Suvorexant analogs) .

- In silico docking : Molecular modeling predicts interactions with neurotransmitter receptors (e.g., GABA or serotonin receptors due to structural similarity to benzodiazepines) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Key strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but require strict temperature control to avoid decomposition.

- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) in diazepane ring formation .

Q. How should contradictory pharmacological data (e.g., varying IC values across studies) be resolved for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Best practices include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions.

- Orthogonal validation : Confirm activity via electrophysiology (patch-clamp) if initial data from fluorescence assays conflict .

- Meta-analysis : Compare datasets with statistical tools (e.g., ANOVA) to identify outliers .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?

- Methodological Answer : Systematic substitutions are tested:

- Diazepane ring : Methyl or halogen substituents at position 5 (R-configuration) improve receptor binding, as seen in Suvorexant derivatives .

- Benzoxazole core : Electron-withdrawing groups (e.g., Cl at position 5) enhance metabolic stability but may reduce solubility.

- In vitro assays : Functional assays (e.g., cAMP inhibition for GPCR targets) quantify potency changes .

Q. What computational methods are employed to predict the metabolic pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。